molecular formula C11H17Cl3N2O B1428530 1-(4-Chloro-3-methoxyphenyl)piperazine dihydrochloride CAS No. 926660-93-7

1-(4-Chloro-3-methoxyphenyl)piperazine dihydrochloride

Cat. No. B1428530
CAS RN: 926660-93-7
M. Wt: 299.6 g/mol
InChI Key: MEIPHNQDFQGCHN-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methoxyphenyl)piperazine dihydrochloride is a piperazine derivative . Piperazine derivatives are known for their wide range of biological and pharmaceutical activity . This compound is assumed to have a mixed mechanism of action, with serotonergic and dopamine antagonistic properties .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed using the DFT method with the B3LYP functional and the 6–311 + + G(d,p) basis set .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include the cyclization of 1,2-diamine derivatives with sulfonium salts, and the aza-Michael addition between diamine and the in situ generated sulfonium salt .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 1-(4-Methoxyphenyl)piperazine has a melting point of 42-47 °C (lit.) .

Scientific Research Applications

Pharmaceutical Intermediates

“1-(4-Chloro-3-methoxyphenyl)piperazine dihydrochloride” is used as an important intermediate in the preparation of various pharmaceuticals. These compounds are often utilized in the synthesis of medications aimed at treating conditions such as depression and post-traumatic stress disorder .

Antimicrobial Studies

This compound has been used in antimicrobial studies to assess its efficacy against bacterial growth. Concentrations ranging from 7.8 to 500 μg/mL have been tested to determine the minimum inhibitory concentration required to prevent bacterial development .

Synthetic Chemistry

The compound serves as a building block in synthetic chemistry, particularly in the assembly, decoration, and reactivity of piperazine derivatives. These processes are crucial for developing new drugs and understanding their mechanisms of action .

Chemical Research

In chemical research, “1-(4-Chloro-3-methoxyphenyl)piperazine dihydrochloride” is studied for its properties and potential applications in various fields, including materials science and biochemistry .

Synthesis Methods Development

Researchers have explored new methods for synthesizing piperazine derivatives, including this compound. Techniques such as cyclization, Ugi reaction, and photocatalytic synthesis are being developed to improve efficiency and yield .

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

Future Directions

Piperazine derivatives are important intermediates in the preparation of various pharmaceuticals used to treat depression and post-traumatic stress . Therefore, the future directions of research on 1-(4-Chloro-3-methoxyphenyl)piperazine dihydrochloride could involve its potential applications in the pharmaceutical industry.

properties

IUPAC Name

1-(4-chloro-3-methoxyphenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O.2ClH/c1-15-11-8-9(2-3-10(11)12)14-6-4-13-5-7-14;;/h2-3,8,13H,4-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIPHNQDFQGCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCNCC2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-3-methoxyphenyl)piperazine dihydrochloride

Synthesis routes and methods

Procedure details

A 4-L beaker equipped with a mechanical stirrer was charged with tert-butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate (500 g, 1.53 mol, 1 equiv) and MeOH (1.50 L). While stirring at room temperature conc. 37% HCl (500 mL, 4 equiv) was added over 5 min. The internal temperature rose to 40° C., and the solution became thick with precipitate. After 15 min, the mixture was heated to an internal temperature of 60° C. on a hotplate. (Foaming begun at approximately 50° C. as the mixture warms.) After 2 h at 60° C., the solution was cooled to room temperature, and subsequently to 5° C. in a refrigerator. The product was collected by filtration in two batches. Each batch of the red-brown filtrate was washed with EtOAc (2×500 mL) to give a light yellow solid. The two batches were combined to afford the product (391.3 g). The filtrate was concentrated to a volume of 300 mL in vacuo and treated with hot (50° C.) MeOH (500 mL). The mixture was cooled to 5° C. in a refrigerator for 24 h. The resulting precipitate was collected by filtration and washed with EtOAc (2×200 mL) to afford an additional 44.3 g of product (total of 435.6 g, 95% yield).
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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